![molecular formula C12H8O7 B1649354 2,3,4,6-四羟基-5-氧代-5h-苯并[7]环庚烯-8-羧酸 CAS No. 5146-12-3](/img/structure/B1649354.png)
2,3,4,6-四羟基-5-氧代-5h-苯并[7]环庚烯-8-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo7annulene-8-carboxylic acid” is a chemical compound . It has been mentioned in the context of being a natural KDM4A inhibitor .
Synthesis Analysis
The synthesis of this compound has been discussed in the context of the biogenesis of the 5-oxo-5H-benzo7annulene skeleton of the natural product purpurogallin . The pyrogallol and catechol units were first combined with structural modifications at different positions of the aryl ring using enzyme-mediated oxidative conditions, generating a series of benzotropolone analogs .Molecular Structure Analysis
The molecular formula of this compound is C12H8O7 . Its average mass is 264.188 Da and its monoisotopic mass is 264.027008 Da .Chemical Reactions Analysis
This compound has been used in the synthesis of compound derivatives to improve their inhibitory activity against KDM4A in vitro and in cells, as well as their antitumor action .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 264.19 g/mol .科学研究应用
离子传输和萃取应用
结构类似于 2,3,4,6-四羟基-5-氧代-5h-苯并[7]环庚烯-8-羧酸的醚氧、芳环和羧酸部分的化合物已被合成,并用作通过液膜主动和竞争性传输碱金属离子的载体。这些化合物可以选择性地传输钾离子而不是钠离子和锂离子,表明它们在选择性离子传输和萃取应用中的潜力 (山口等人,1988)。
光物理性质
对芳香羧酸及其衍生物的研究表明,这些化合物可以与镧系离子形成配位聚合物,表现出有趣的光物理性质。这些性质包括有效的光收集和发光,表明在材料科学中具有潜在应用,特别是在开发光致发光材料方面 (Sivakumar 等人,2011)。
生物活性化合物的合成
2,3,4,6-四羟基-5-氧代-5h-苯并[7]环庚烯-8-羧酸的结构暗示了其在合成各种生物活性化合物中的潜在用途。例如,已经合成了具有抗过敏活性的类似复杂结构的衍生物,表明此类化合物在药物研究中的潜力 (Nohara 等人,1985)。
材料科学与配位化学
具有类似官能团的化合物因其在材料科学和配位化学中的作用而被探索。例如,3,5-二羟基苯甲酸酯的衍生物已被用于组装镧系基配位聚合物,展示了在制造具有特定磁性、光学或结构性质的材料中的应用 (Sivakumar 等人,2011)。
荧光性质
具有芳环和羧酸的化合物,特别是经过羟基或甲氧基等基团修饰的化合物,显示出显着的荧光性质。这些发现表明此类化合物在设计用于传感和成像应用的荧光探针或材料中具有潜在用途 (Shi 等人,2017)。
作用机制
Target of Action
2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo7annulene-8-carboxylic acid, also known as Purpurogallin carboxylic acid, is an oxidation product of gallic acid in fermented tea . It has been found to have anti-cancer activity . The primary targets of this compound are cancer cells, specifically breast (MCF7) and lung (A549) cancer cell lines .
Mode of Action
It has been suggested that it exerts its anti-cancer effects by interacting with the cancer cells and inhibiting their growth .
Result of Action
The result of the action of this compound is the inhibition of growth in breast (MCF7) and lung (A549) cancer cell lines . This suggests that the compound may have potential therapeutic applications in the treatment of these types of cancer.
Action Environment
生化分析
Biochemical Properties
2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain cancer cell lines, such as breast cancer (MCF7) and lung cancer (A549) cells . The compound’s interaction with these cells suggests it may interfere with specific signaling pathways or cellular processes critical for cancer cell survival and proliferation.
Cellular Effects
The effects of 2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid on various cell types and cellular processes are profound. It has been observed to inhibit the growth of cancer cells, indicating its potential as an anti-cancer agent . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its anti-inflammatory effects suggest it may alter the expression of genes involved in inflammatory responses .
Molecular Mechanism
At the molecular level, 2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, potentially inhibiting or activating enzymes involved in critical cellular processes. The compound’s ability to inhibit cancer cell growth may be due to its interaction with proteins that regulate cell cycle progression and apoptosis . Additionally, it may influence gene expression by modulating transcription factors or signaling molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid have been studied over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that it remains stable under certain conditions, maintaining its biological activity . Long-term exposure to the compound has been observed to have sustained effects on cellular function, including prolonged inhibition of cancer cell growth .
Dosage Effects in Animal Models
The effects of 2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-cancer activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, indicating a threshold beyond which the compound’s safety profile is compromised . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in the oxidation of gallic acid suggests it may influence pathways related to oxidative stress and cellular redox balance . Understanding these interactions is essential for elucidating the compound’s broader metabolic effects.
Transport and Distribution
The transport and distribution of 2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid within cells and tissues are critical for its biological activity. The compound is likely transported by specific transporters or binding proteins that facilitate its uptake and localization . Its distribution within tissues may affect its efficacy and potential side effects, emphasizing the need for detailed studies on its pharmacokinetics.
Subcellular Localization
The subcellular localization of 2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological effects, providing insights into its mechanism of action.
属性
IUPAC Name |
2,3,4,6-tetrahydroxy-5-oxobenzo[7]annulene-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O7/c13-6-3-5(12(18)19)1-4-2-7(14)10(16)11(17)8(4)9(6)15/h1-3,14,16-17H,(H,13,15)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSKCCANFAFYHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=C(C(=O)C2=C(C(=C1O)O)O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

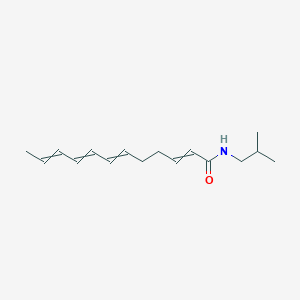
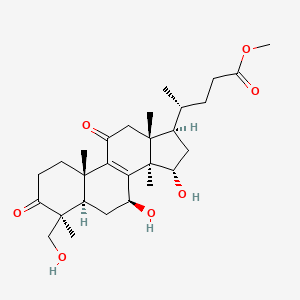
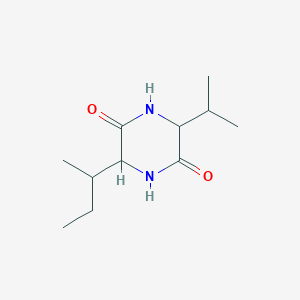

![8,14-Methano-2H,14H-1-benzopyrano[7,8-d][1,3]benzodioxocin-3,5,11,13,15-pentol, 2,8-bis(3,4-dihydroxyphenyl)-3,4-dihydro-, (2R,3R,8R,14S,15S)-](/img/structure/B1649276.png)
![8,14-Methano-2H,14H-1-benzopyrano[7,8-d][1,3]benzodioxocin-3,5,11,13,15-pentol, 2,8-bis(3,4-dihydroxyphenyl)-12-[(2R,3R,4R)-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-4-yl]-3,4-dihydro-, (2R,3S,8S,14R,15R)-](/img/structure/B1649278.png)

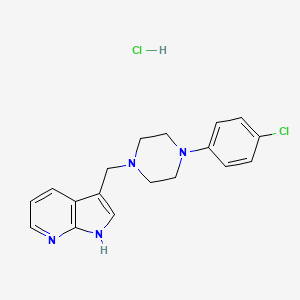
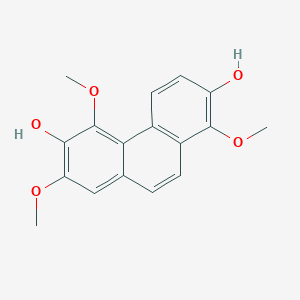
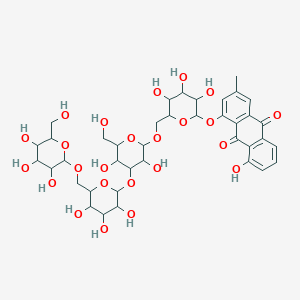
![(11Z)-4-(1-chloroethyl)-4,7-dihydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione](/img/structure/B1649287.png)
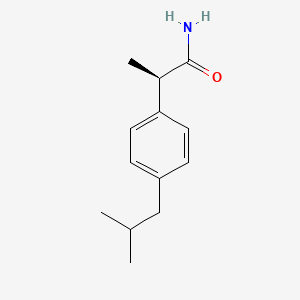
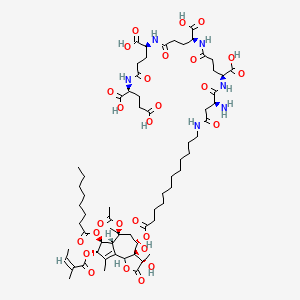
![(3Z,5S)-5-hydroxy-4-(4-hydroxyphenyl)-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B1649292.png)